[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,3-dichloropyridine with hydrazine hydrate under microwave irradiation conditions . This process yields the desired triazolo-pyridine derivative through a series of cyclization and condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications. These methods offer advantages such as reduced reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a variety of functionalized triazolo-pyridine derivatives .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and biological pathways.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and proliferation . The compound’s triazole ring is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have shown comparable biological activities.
[1,2,4]Triazolo[1,5-a]pyridine derivatives: These compounds also contain a triazole ring but differ in their substitution patterns and chemical properties.
Uniqueness
What sets [1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide apart is its unique combination of the triazole and pyridine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases and its potential as an anticancer agent highlight its significance in medicinal chemistry .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-10-7(13)5-1-2-6-11-9-4-12(6)3-5/h1-4H,8H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVORDUMDCYAGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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